4-Bromo-5-methoxy-2-nitroaniline
Overview
Description
Synthesis Analysis
The synthesis of 4-Bromo-5-methoxy-2-nitroaniline involves several chemical processes, with a notable example being the reaction of 2,4-dibromo-1-methyl-5-nitro-imidazole with sodium methoxide in methanol, leading to the substitution of the 2-bromine atom by a methoxy group (Chauvière, Jaud, & Rameau, 1995). Furthermore, a method for synthesizing 2-nitro-4-methoxyaniline, a related compound, through acetylation, nitration, and reduction from 4-methoxyaniline has been reported, achieving a product yield of 71% (Hou Zhan-peng, 2009).
Molecular Structure Analysis
The molecular structure and hydrogen-bonding patterns of 5-methoxy-2-nitroaniline have been extensively analyzed through X-ray single crystal diffraction experiments and theoretical methods like QTAIM and NCI, revealing detailed insights into its supramolecular structure and intermolecular interactions (Hernández-Paredes et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving 4-Bromo-5-methoxy-2-nitroaniline derivatives showcase a variety of products and intermediates. For instance, the synthesis of 2-bromo-4-nitrophenol from 2-methoxy-5-nitroaniline via diazotization and further reactions demonstrates the compound's reactivity and the influence of different functional groups on its chemical behavior (Li Zi-ying, 2008).
Physical Properties Analysis
The physical properties of 4-Bromo-5-methoxy-2-nitroaniline derivatives, such as crystal structure and phase behavior, are critical for understanding their stability, solubility, and overall behavior in various conditions. The crystalline structure of related compounds has been determined, providing insights into their solid-state geometries and stability under different conditions (Sergienko, Abramenko, & Gorbunova, 2019).
Scientific Research Applications
Regioselectivity in Nucleophilic Aromatic Photosubstitution : A study by Cantos, Marquet, and Moreno-Mañas (1987) explored the regioselectivity of nucleophilic aromatic photosubstitution reactions using 4-Bromo-5-methoxy-2-nitroaniline (Cantos, Marquet, & Moreno-Mañas, 1987).
Study of Hydrogen Bonding : Dyall (1970) researched how a 4-nitro substituent can strengthen hydrogen bonds in 2-iodo- and 2-bromo-aniline, using 4-Bromo-5-methoxy-2-nitroaniline (Dyall, 1970).
Structural Studies of Nitroimidazoles : Chauvière, Jaud, and Rameau (1995) used 4-Bromo-5-methoxy-2-nitroaniline in studying the structures of certain nitroimidazoles (Chauvière, Jaud, & Rameau, 1995).
Preparation of Aminopyrimidines : Brown and Forster (1966) utilized 4-Bromo-5-methoxy-2-nitroaniline in pyrimidine reactions for preparing n- and t-butyl-aminopyrimidines (Brown & Forster, 1966).
Chemical Reactions Involving Substituted Hydroxybenzofurans : Hishmat and Rahman (1973) studied its use in bromination, nitration, and oxidation reactions involving substituted hydroxybenzofurans (Hishmat & Rahman, 1973).
Ring-Opening Reactions : Mance et al. (2002) reported its use in the ring-opening reaction of 5-substituted epoxyisoindolines to produce new compounds (Mance et al., 2002).
Potential Medical Applications : Gupta (2018) found that 4-Bromo-5-methoxy-2-nitroaniline shows potent antibacterial activity against Pseudomonas aeruginosa, suggesting potential medical applications (Gupta, 2018).
Synthesis of Quinolines : Lamberth et al. (2014) used 2-2,3-Tribromopropanal for transforming 4-Bromo-5-methoxy-2-nitroaniline into various quinolines (Lamberth et al., 2014).
Synthesis of 2-Bromo-4-nitrophenol : Li Zi-ying (2008) demonstrated its use in the efficient synthesis of 2-bromo-4-nitrophenol (Li Zi-ying, 2008).
Urease Inhibitory and Antioxidant Activities : Zulfiqar et al. (2020) found that derivatives of 4-Bromo-5-methoxy-2-nitroaniline exhibit urease inhibitory and antioxidant activities (Zulfiqar et al., 2020).
Safety And Hazards
This compound is considered hazardous. It may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed, in contact with skin, or if inhaled4. It is recommended to use this compound only in a well-ventilated area and to avoid breathing its dust, fume, gas, mist, vapors, or spray4.
Future Directions
The future directions for the use and study of 4-Bromo-5-methoxy-2-nitroaniline are not specified in the available resources.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.
properties
IUPAC Name |
4-bromo-5-methoxy-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-13-7-3-5(9)6(10(11)12)2-4(7)8/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXJPWNTXBYKMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445113 | |
Record name | 4-BROMO-5-METHOXY-2-NITROANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-methoxy-2-nitroaniline | |
CAS RN |
173312-36-2 | |
Record name | 4-BROMO-5-METHOXY-2-NITROANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-5-methoxy-2-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.